methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate
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Overview
Description
Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid derivatives and alcohols in the presence of acidic catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and benzoate moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for nucleophilic substitution; electrophiles such as acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for the development of antimalarial and anticancer agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate: Similar structure but with a methyl group instead of an isopropoxy group.
Methyl 4-(2-{[2-(3-isopropylphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate: Similar structure but with an isopropyl group instead of an isopropoxy group.
Uniqueness
Methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25N3O4 |
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Molecular Weight |
467.5g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-18(2)35-22-8-6-7-21(15-22)26-16-24(23-9-4-5-10-25(23)30-26)27(32)31-29-17-19-11-13-20(14-12-19)28(33)34-3/h4-18H,1-3H3,(H,31,32)/b29-17+ |
InChI Key |
IHEHQHZYUOTXDT-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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